molecular formula C19H19NO3 B5756404 1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethan-1-one

1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethan-1-one

Cat. No.: B5756404
M. Wt: 309.4 g/mol
InChI Key: MPZRZOTXZBEGDA-UHFFFAOYSA-N
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Description

1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethan-1-one is a complex organic compound with a unique structure that includes an indole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one with hydrazine hydrate in an acetic acid medium . This reaction results in the formation of the indole core with the desired substitutions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethan-1-one is not well-documented. based on its structure, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethan-1-one is unique due to its specific substitutions on the indole core, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the ethoxy and hydroxyl groups, in particular, may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methylindol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-4-23-16-8-5-14(6-9-16)20-12(2)19(13(3)21)17-11-15(22)7-10-18(17)20/h5-11,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZRZOTXZBEGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)O)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666789
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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